4-(dimethylamino)-3-[({1-hydroxy-4-[(E)-phenyldiazenyl]naphthalen-2-yl}carbonyl)amino]benzoic acid
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Overview
Description
4-(DIMETHYLAMINO)-3-((1-HO-4-(PHENYLDIAZENYL)-2-NAPHTHOYL)AMINO)BENZOIC ACID is a complex organic compound that features both aromatic and azo functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(DIMETHYLAMINO)-3-((1-HO-4-(PHENYLDIAZENYL)-2-NAPHTHOYL)AMINO)BENZOIC ACID typically involves multiple steps:
Diazotization: The process begins with the diazotization of an aromatic amine to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with a naphthol derivative to form the azo compound.
Amidation: The azo compound undergoes amidation with a benzoic acid derivative to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactors and precise control of reaction conditions such as temperature, pH, and reactant concentrations to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group.
Reduction: The azo group can be reduced to form amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, hydrogen gas with a catalyst.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation Products: N-oxides, quinones.
Reduction Products: Amines.
Substitution Products: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry
Dye Chemistry: Used as a precursor for azo dyes.
Analytical Chemistry: Employed in colorimetric assays.
Biology
Biological Staining: Utilized in staining techniques for microscopy.
Medicine
Pharmaceuticals: Potential use in drug development due to its structural complexity.
Industry
Materials Science: Application in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological molecules such as proteins and nucleic acids. The azo group can participate in electron transfer reactions, while the aromatic rings can engage in π-π stacking interactions.
Comparison with Similar Compounds
Similar Compounds
4-(DIMETHYLAMINO)BENZOIC ACID: Lacks the azo and naphthoyl groups.
1-HO-4-(PHENYLDIAZENYL)-2-NAPHTHOIC ACID: Lacks the dimethylamino and benzoic acid groups.
Uniqueness
4-(DIMETHYLAMINO)-3-((1-HO-4-(PHENYLDIAZENYL)-2-NAPHTHOYL)AMINO)BENZOIC ACID is unique due to the combination of its functional groups, which confer distinct chemical and physical properties, making it versatile for various applications.
Properties
Molecular Formula |
C26H22N4O4 |
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Molecular Weight |
454.5 g/mol |
IUPAC Name |
4-(dimethylamino)-3-[(1-hydroxy-4-phenyldiazenylnaphthalene-2-carbonyl)amino]benzoic acid |
InChI |
InChI=1S/C26H22N4O4/c1-30(2)23-13-12-16(26(33)34)14-22(23)27-25(32)20-15-21(29-28-17-8-4-3-5-9-17)18-10-6-7-11-19(18)24(20)31/h3-15,31H,1-2H3,(H,27,32)(H,33,34) |
InChI Key |
OVOWSCGXQRWLJU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)C(=O)O)NC(=O)C2=C(C3=CC=CC=C3C(=C2)N=NC4=CC=CC=C4)O |
Origin of Product |
United States |
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